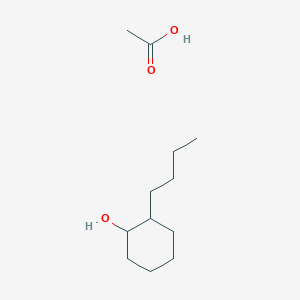
Acetic acid;2-butylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-butylcyclohexan-1-ol is an organic compound with the molecular formula C12H22O2 It is a derivative of acetic acid and 2-butylcyclohexanol, combining the properties of both components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-butylcyclohexan-1-ol typically involves the esterification of acetic acid with 2-butylcyclohexanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-butylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Acetic acid;2-butylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-butylcyclohexan-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-butylcyclohexanol, which can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread applications.
2-butylcyclohexanol:
Uniqueness
Acetic acid;2-butylcyclohexan-1-ol combines the properties of both acetic acid and 2-butylcyclohexanol, making it unique in its reactivity and potential applications. Its ester functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industry.
Properties
CAS No. |
473546-44-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-6-9-7-4-5-8-10(9)11;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
BEXYGXOISIHKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















